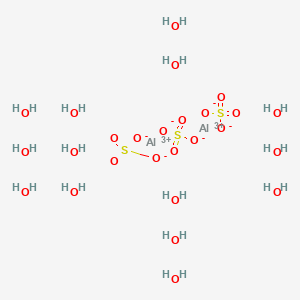
3-(2-hidroxietilamino)propan-1-ol
Descripción general
Descripción
3-((2-Hydroxyethyl)amino)propanol is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-((2-Hydroxyethyl)amino)propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-((2-Hydroxyethyl)amino)propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-Hydroxyethyl)amino)propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Síntesis de posibles agentes terapéuticos
3-(2-hidroxietilamino)propan-1-ol: podría investigarse por su potencial como precursor en la síntesis de agentes terapéuticos. Su estructura sugiere que podría ser útil en la creación de compuestos con actividad en el sistema nervioso central debido a la presencia del grupo hidroxietilamino, que es una característica en algunos fármacos neuroactivos .
Industria: Intermediario químico
En aplicaciones industriales, este compuesto puede servir como intermediario químico en la producción de moléculas más complejas. Su naturaleza bifuncional, que contiene tanto un grupo alcohol como un grupo amina, lo convierte en un bloque de construcción versátil para sintetizar polímeros u otros productos químicos industriales .
Ciencias ambientales: Remediación de la contaminación
La reactividad del compuesto podría aprovecharse en las ciencias ambientales, particularmente en las estrategias de remediación de la contaminación. Por ejemplo, podría utilizarse para crear materiales absorbentes que capturen y neutralicen sustancias tóxicas de los residuos industriales antes de que puedan contaminar las fuentes de agua .
Ciencia de materiales: Inhibidores de la corrosión
This compound: podría utilizarse en el desarrollo de inhibidores de la corrosión para metales. Los grupos amino e hidroxilo podrían permitirle unirse a las superficies metálicas, formando una capa protectora que evita la oxidación y la degradación .
Bioquímica: Estudios de reacciones enzimáticas
En bioquímica, este compuesto podría utilizarse en estudios de reacciones enzimáticas. Su estructura le permite actuar como un posible sustrato o inhibidor para las enzimas que reaccionan con alcoholes o aminas, proporcionando información sobre la especificidad y el mecanismo de las enzimas .
Farmacología: Formulación de fármacos
Farmacológicamente, This compound podría explorarse para su uso en la formulación de fármacos. Sus propiedades podrían ayudar a mejorar la solubilidad o la estabilidad de los principios farmacéuticos activos, mejorando la administración y la eficacia del fármaco .
Química analítica: Cromatografía
La estructura única del compuesto podría ser beneficiosa en química analítica, particularmente en cromatografía como estándar o como componente de la fase móvil para ayudar a separar e identificar otros compuestos basados en su interacción con el grupo hidroxietilamino .
Investigación y desarrollo: Síntesis de compuestos experimentales
Finalmente, en investigación y desarrollo, This compound puede ser un material de partida para la síntesis de compuestos experimentales. Los investigadores podrían modificar su estructura para crear nuevas moléculas con posibles aplicaciones en diversos campos científicos .
Propiedades
IUPAC Name |
3-(2-hydroxyethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c7-4-1-2-6-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPJFPROEPHIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172948 | |
| Record name | 3-((2-Hydroxyethyl)amino)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19344-29-7 | |
| Record name | 3-[(2-Hydroxyethyl)amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19344-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((2-Hydroxyethyl)amino)propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019344297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2-Hydroxyethyl)amino)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-hydroxyethyl)amino]propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI)](/img/structure/B98867.png)









